molecular formula C11H10ClNO B1415362 3-(Chloromethyl)-5-(4-methylphenyl)isoxazole CAS No. 927186-78-5

3-(Chloromethyl)-5-(4-methylphenyl)isoxazole

Cat. No.: B1415362
CAS No.: 927186-78-5
M. Wt: 207.65 g/mol
InChI Key: QCTXUUBTLPQWGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chloromethyl)-5-(4-methylphenyl)isoxazole, commonly referred to as CMPI, is an organic compound belonging to the class of isoxazoles. It is a white solid with a melting point of 115-118°C and a molecular weight of 206.6 g/mol. CMPI is a versatile compound that has been used in a variety of scientific applications, including synthesis, drug discovery, and biochemical and physiological research.

Scientific Research Applications

Synthesis and Chemical Transformations

3-(Chloromethyl)-5-(4-methylphenyl)isoxazole serves as a versatile intermediate in the synthesis of various isoxazole derivatives, showcasing its utility in organic synthesis. Potkin et al. (2015) demonstrated its reactivity with substituted phenols under Williamson reaction conditions to produce 3-aryloxymethyl-5-phenyl(p-tolyl)isoxazoles, further modified to incorporate methoxy-, phenyl-(benzyl, furfuryl)sulfanyl groups, and morpholine residues, indicating its role in generating compounds with potential biological activities Potkin et al., 2015.

Biological Activities and Applications

The biological activities of derivatives synthesized from this compound have been explored, highlighting their potential in medicinal chemistry. Kletskov et al. (2018) synthesized comenic acid derivatives containing isoxazole and isothiazole moieties, which, in combination with the antitumor drug Temobel, exhibited a synergetic effect in brain tumor chemotherapy, suggesting a new avenue for cancer treatment strategies Kletskov et al., 2018.

Insecticidal Activity

Yu et al. (2009) explored the insecticidal potential of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, derived from 3-(chloromethyl)isoxazole-4,5-dicarboxylate, against agricultural pests. This work demonstrates the compound's role in the development of new agrochemicals aimed at pest control, further emphasizing its importance in the synthesis of functional materials with specific biological activities Yu et al., 2009.

Antimicrobial and Anticancer Properties

Research has also been directed towards evaluating the antimicrobial and anticancer properties of derivatives formed from this compound. For instance, derivatives have been shown to possess activity against various cancer cell lines and microbial strains, suggesting their potential as lead compounds for the development of new therapeutic agents Shaw et al., 2012.

Properties

IUPAC Name

3-(chloromethyl)-5-(4-methylphenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-8-2-4-9(5-3-8)11-6-10(7-12)13-14-11/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTXUUBTLPQWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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